molecular formula C7H15ClN2O B13492363 N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride

Cat. No.: B13492363
M. Wt: 178.66 g/mol
InChI Key: RUKNSWPRAZTOAV-FYZOBXCZSA-N
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Description

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O.ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride typically involves the reaction of N-methylacetamide with a suitable pyrrolidine derivative. One common method includes the use of N-methylacetamide and 3-pyrrolidinyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-pyrrolidone: A related compound with similar structural features but different applications.

    N-methylacetamide: Another related compound used in various chemical reactions.

Uniqueness

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is unique due to its specific structural configuration and the presence of the pyrrolidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1

InChI Key

RUKNSWPRAZTOAV-FYZOBXCZSA-N

Isomeric SMILES

CNC(=O)C[C@H]1CCNC1.Cl

Canonical SMILES

CNC(=O)CC1CCNC1.Cl

Origin of Product

United States

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